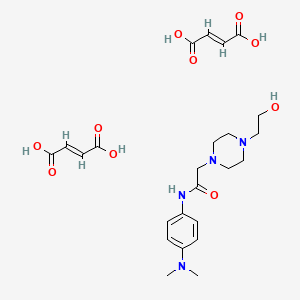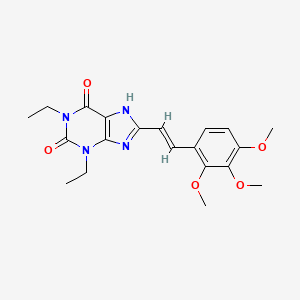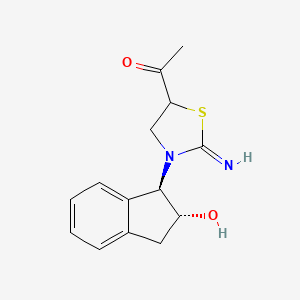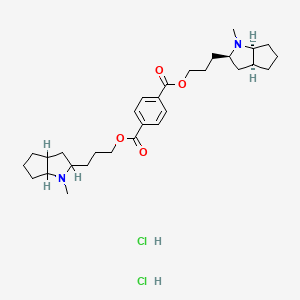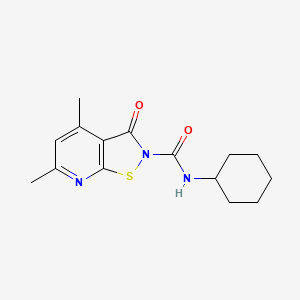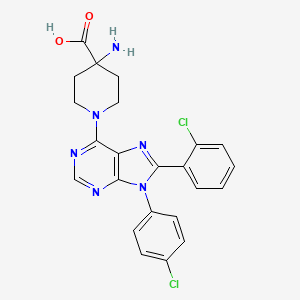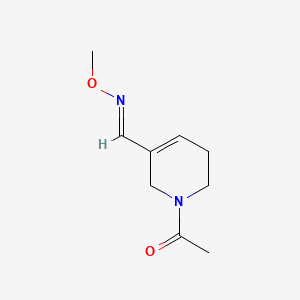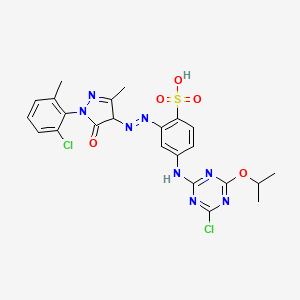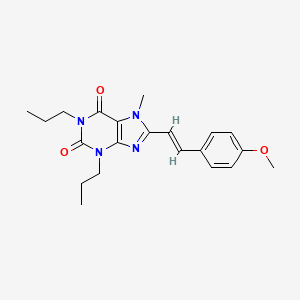![molecular formula C48H90O8 B12768703 [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester formed by the reaction of pentaerythritol with a mixture of these carboxylic acids. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of high-performance lubricants. The unique combination of different carboxylic acids imparts specific physicochemical properties to the ester, such as low volatility, high thermal stability, and good lubricity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids typically involves the esterification of pentaerythritol with the respective carboxylic acids. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins . The reaction conditions include heating the mixture to a temperature range of 100-170°C, often in the presence of a solvent like toluene to facilitate azeotropic distillation of water formed during the reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized for large-scale production. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to achieve the desired purity levels. The final product is then tested for its physicochemical properties to ensure it meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water, leading to the formation of pentaerythritol and the respective carboxylic acids. Transesterification involves the exchange of ester groups between different alcohols and acids .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or potassium hydroxide, under reflux conditions
Major Products Formed
Hydrolysis: Pentaerythritol and a mixture of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids.
Transesterification: New esters formed by the exchange of ester groups between the reactants
科学的研究の応用
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the formulation of high-performance lubricants for automotive and aerospace applications
作用機序
The mechanism of action of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves its ability to form a lubricating film on surfaces, reducing friction and wear. The ester molecules interact with the surface through van der Waals forces and hydrogen bonding, creating a stable and durable lubricating layer. This reduces the energy required for relative motion between surfaces, thereby enhancing the efficiency and lifespan of mechanical components .
類似化合物との比較
Similar Compounds
- Pentaerythritol tetraheptanoate
- Pentaerythritol tetrabutyrate
- Pentaerythritol tetracaproate
Uniqueness
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of different carboxylic acids, which imparts a balance of properties such as low volatility, high thermal stability, and excellent lubricity. This makes it particularly suitable for high-performance applications where these properties are critical .
特性
分子式 |
C48H90O8 |
|---|---|
分子量 |
795.2 g/mol |
IUPAC名 |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C48H90O8/c1-6-11-16-21-24-25-28-33-38-46(51)55-41-48(39-53-44(49)36-31-20-15-10-5,40-54-45(50)37-32-27-23-18-13-8-3)42-56-47(52)43(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h43H,6-42H2,1-5H3/t43-,48?/m1/s1 |
InChIキー |
BZWAFSNFFHCOMI-UKHUFAFQSA-N |
異性体SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC |
正規SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


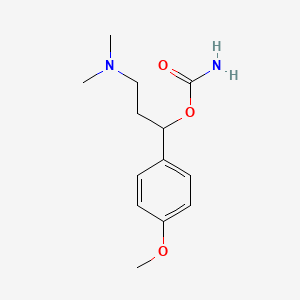
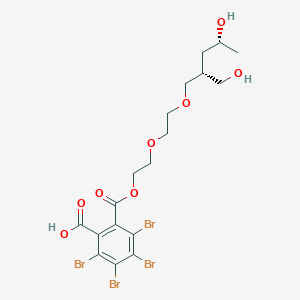
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
